molecular formula C19H19N3OS B2464021 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide CAS No. 722478-24-2

2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide

Cat. No. B2464021
CAS RN: 722478-24-2
M. Wt: 337.44
InChI Key: BITFOHYHWMWETA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide consists of a quinazoline core with a sulfanyl group attached to the 4-position of the quinazoline ring. The sulfanyl group is further connected to an acetamide group, which carries a 2,4,6-trimethylphenyl moiety.

Scientific Research Applications

Anticancer Applications

Quinazoline derivatives, including structures similar to 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide, are extensively explored for their anticancer properties. These compounds inhibit the epidermal growth factor receptor (EGFR) and other kinase targets, showing promise in cancer treatment. The development of novel quinazoline compounds as anticancer drugs continues to be a vibrant area of research due to their effectiveness against various cancer types, including their potential to inhibit both wild-type and mutated EGFRs. The structural diversity and wide range of proteins targeted by these compounds underline their significance in the development of cancer therapies (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).

Pharmacokinetic and Toxicological Insights

Quinapril, a related quinazoline derivative, has been studied for its pharmacodynamic and pharmacokinetic properties. It is an orally active angiotensin-converting enzyme (ACE) inhibitor that shows potent and specific interruption of angiotensin I to angiotensin II conversion. Quinapril's pharmacokinetic profile includes rapid oral absorption and extensive distribution to most tissues except the brain, making it effective for hypertension and congestive heart failure treatment. This highlights the potential of quinazoline derivatives for cardiovascular disease management, with quinapril serving as a model for understanding the pharmacokinetics and safety profiles of related compounds (Kaplan, Taylor, Olson, & Andrews, 1989).

Optoelectronic Material Development

Quinazoline derivatives are not limited to pharmaceutical applications; they also find uses in the development of optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This underscores the versatility of quinazoline derivatives beyond medicinal chemistry, demonstrating their potential in materials science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mechanism of Action

While the specific mechanism of action for 2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide is not mentioned in the search results, quinazoline derivatives have been studied for their potential antitumor activities . For instance, some quinazoline derivatives have shown considerable antiproliferative activity against various human cancer cell lines .

properties

IUPAC Name

2-quinazolin-4-ylsulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-8-13(2)18(14(3)9-12)22-17(23)10-24-19-15-6-4-5-7-16(15)20-11-21-19/h4-9,11H,10H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITFOHYHWMWETA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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